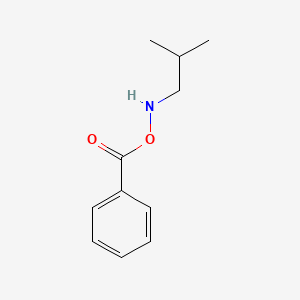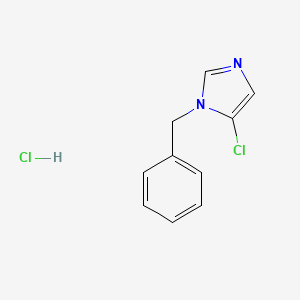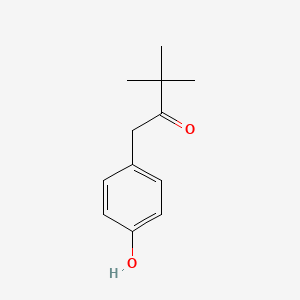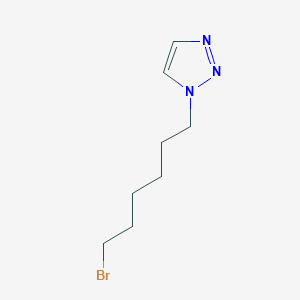
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R)-1-(氨甲基)-4-(4-氟苄基)环己醇盐酸盐是一种具有显著药理学潜力的手性化合物。该化合物以其独特的结构为特征,其中包括一个被氨甲基和4-氟苄基取代的环己醇环。盐酸盐形式增强了其溶解度和稳定性,使其适用于科学研究和医药中的各种应用。
准备方法
合成路线和反应条件
(1R,4R)-1-(氨甲基)-4-(4-氟苄基)环己醇盐酸盐的合成通常涉及多个步骤,从市售前体开始。一种常见的合成路线包括:
环己醇核的形成: 环己醇核可以通过合适的环己酮衍生物的催化氢化来合成。
氨甲基的引入: 氨甲基是通过还原胺化引入的,其中环己醇在还原条件下与甲醛和氨或胺反应。
4-氟苄基的连接: 4-氟苄基通常通过亲核取代反应引入,其中环己醇衍生物在碱的存在下与4-氟苄基卤化物反应。
盐酸盐的形成: 最后一步是通过用盐酸处理将游离碱转化为其盐酸盐。
工业生产方法
(1R,4R)-1-(氨甲基)-4-(4-氟苄基)环己醇盐酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
反应条件的优化: 工业过程通常使用优化的反应条件,例如更高的温度和压力,以提高产量并缩短反应时间。
催化剂的使用: 使用催化剂来提高反应速率和选择性。
提纯技术: 采用先进的提纯技术,如结晶和色谱法,以获得高纯度的产品。
化学反应分析
反应类型
(1R,4R)-1-(氨甲基)-4-(4-氟苄基)环己醇盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或醛。
还原: 还原反应可以将该化合物转化为相应的醇或胺。
取代: 亲核取代反应可以在苄基或环己醇环上引入不同的取代基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原剂如氢化铝锂和硼氢化钠经常使用。
取代: 亲核取代反应通常涉及在极性非质子溶剂中使用如氢化钠或碳酸钾等试剂。
主要产物
氧化: 形成酮或醛。
还原: 形成醇或胺。
取代: 引入各种取代基,导致广泛的衍生物。
科学研究应用
(1R,4R)-1-(氨甲基)-4-(4-氟苄基)环己醇盐酸盐在科学研究中具有多种应用:
化学: 用作合成复杂分子的手性砌块。
生物学: 用于研究酶相互作用和代谢途径。
医药: 研究其潜在的治疗效果,包括镇痛和消炎特性。
工业: 用于开发新材料和化学工艺。
作用机制
(1R,4R)-1-(氨甲基)-4-(4-氟苄基)环己醇盐酸盐的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物与这些靶标结合,调节其活性并导致各种生物学效应。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- (1R,4R)-1-(氨甲基)-4-(4-氯苄基)环己醇盐酸盐
- (1R,4R)-1-(氨甲基)-4-(4-溴苄基)环己醇盐酸盐
- (1R,4R)-1-(氨甲基)-4-(4-甲基苄基)环己醇盐酸盐
独特性
(1R,4R)-1-(氨甲基)-4-(4-氟苄基)环己醇盐酸盐由于存在4-氟苄基而具有独特性,该基团赋予了其独特的电子和空间特性。这使其在需要与分子靶标发生特定相互作用的应用中特别有用。
属性
CAS 编号 |
863564-53-8 |
|---|---|
分子式 |
C14H21ClFNO |
分子量 |
273.77 g/mol |
IUPAC 名称 |
1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H20FNO.ClH/c15-13-3-1-11(2-4-13)9-12-5-7-14(17,10-16)8-6-12;/h1-4,12,17H,5-10,16H2;1H |
InChI 键 |
BYPVEMYUKGJAKO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)



![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)

